molecular formula C9H8N2S B2387941 2-(Thiazol-2-yl)aniline CAS No. 923946-90-1

2-(Thiazol-2-yl)aniline

Cat. No. B2387941
CAS RN: 923946-90-1
M. Wt: 176.24
InChI Key: ZQNDGBGDULZZEN-UHFFFAOYSA-N
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Description

“2-(Thiazol-2-yl)aniline” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of “2-(Thiazol-2-yl)aniline” and its derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “2-(Thiazol-2-yl)aniline” can be represented by the InChI code 1S/C9H8N2S/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2 . This indicates that the compound consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “2-(Thiazol-2-yl)aniline” and its derivatives have been studied in the context of their anti-tubercular properties . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Thiazol-2-yl)aniline” include a molecular weight of 176.24 . The compound is available in solid form and liquid form . The storage temperature is room temperature .

Mechanism of Action

While the exact mechanism of action of “2-(Thiazol-2-yl)aniline” is not specified in the retrieved papers, benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have shown better inhibition potency against M. tuberculosis .

Future Directions

The future directions in the research of “2-(Thiazol-2-yl)aniline” and its derivatives could involve further exploration of their anti-tubercular properties . Additionally, their potential applications in other areas of medicinal chemistry could be investigated.

properties

IUPAC Name

2-(1,3-thiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNDGBGDULZZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Tributylstannanyl-thiazole (600 mg, 1.6 mmol) was reacted with 2-bromoaniline (200 mg, 1.2 mmol) according to general procedure [B] for the preparation of substituted anilines described above, which gave the title compound (51 mg, 25%). [M+1] 177.
Quantity
600 mg
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reactant
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200 mg
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[Compound]
Name
substituted anilines
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0 (± 1) mol
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Yield
25%

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